REACTION_CXSMILES
|
C(N1CCN(C2C=CC(N)=CC=2C)CC1)(=O)C.[Cl:18][C:19]1[CH:24]=[C:23]([N+:25]([O-])=O)[CH:22]=[C:21]([Cl:28])[C:20]=1[N:29]1[CH2:34][CH2:33][O:32][CH2:31][CH2:30]1>>[Cl:28][C:21]1[CH:22]=[C:23]([NH2:25])[CH:24]=[C:19]([Cl:18])[C:20]=1[N:29]1[CH2:30][CH2:31][O:32][CH2:33][CH2:34]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCN(CC1)C1=C(C=C(C=C1)N)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)N1CCOCC1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=C(C1N1CCOCC1)Cl)N
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |